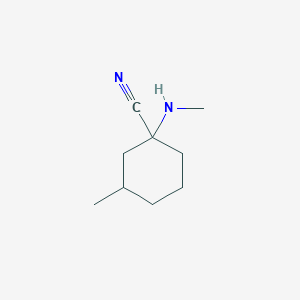

3-Methyl-1-(methylamino)cyclohexane-1-carbonitrile

CAS No.:

Cat. No.: VC17683350

Molecular Formula: C9H16N2

Molecular Weight: 152.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16N2 |

|---|---|

| Molecular Weight | 152.24 g/mol |

| IUPAC Name | 3-methyl-1-(methylamino)cyclohexane-1-carbonitrile |

| Standard InChI | InChI=1S/C9H16N2/c1-8-4-3-5-9(6-8,7-10)11-2/h8,11H,3-6H2,1-2H3 |

| Standard InChI Key | HPNGIDYZJBTBLJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCCC(C1)(C#N)NC |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

The compound’s IUPAC name, 3-methyl-1-(methylamino)cyclohexane-1-carbonitrile, reflects its cyclohexane backbone substituted at the 1-position with a methylamino group (-NHCH₃) and a carbonitrile group (-C≡N), and at the 3-position with a methyl group (-CH₃) . The SMILES notation CC1CCCC(C1)(C#N)NC provides a simplified representation of its structure, highlighting the spatial arrangement of substituents .

Key identifiers include:

-

InChI:

InChI=1S/C9H16N2/c1-8-4-3-5-9(6-8,7-10)11-2/h8,11H,3-6H2,1-2H3

The presence of both amine and nitrile functional groups suggests potential reactivity in nucleophilic and electrophilic reactions, respectively.

Physicochemical Properties

The compound’s molecular weight of 152.24 g/mol and its hydrochloride salt’s 188.70 g/mol are critical for calculating molar concentrations in experimental settings . While the base compound’s solubility in organic solvents is typical for nitriles, the hydrochloride salt exhibits improved water solubility, facilitating in vitro and in vivo studies.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₆N₂ | |

| Molecular Weight | 152.24 g/mol | |

| IUPAC Name | 3-methyl-1-(methylamino)cyclohexane-1-carbonitrile | |

| SMILES | CC1CCCC(C1)(C#N)NC |

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of 3-Methyl-1-(methylamino)cyclohexane-1-carbonitrile involves multi-step organic reactions, typically starting with cyclohexane derivatives. Key steps include:

-

Cyclohexane Functionalization: Introduction of the methyl group at the 3-position via alkylation or Friedel-Crafts alkylation.

-

Amination: Incorporation of the methylamino group at the 1-position using methylamine or its derivatives under controlled conditions.

-

Nitrile Formation: Conversion of a precursor (e.g., an aldehyde or ketone) to the nitrile group via methods such as the Strecker synthesis or catalytic hydrogenation of cyanohydrins.

Reaction parameters such as temperature, solvent polarity, and catalyst selection are optimized to maximize yield and purity. For instance, polar aprotic solvents like dimethylformamide (DMF) may enhance reaction rates in amination steps.

Analytical Validation

Post-synthesis, the compound is purified using techniques like column chromatography or recrystallization. Structural validation employs:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm the positions of substituents. For example, the methylamino group’s protons resonate near δ 2.2–2.5 ppm, while the nitrile carbon appears at ~δ 120 ppm in ¹³C NMR.

-

High-Performance Liquid Chromatography (HPLC): Purity assessments typically show ≥95% purity for research-grade material.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 152.24 for the base compound and 188.70 for the hydrochloride salt.

Biological Activity and Mechanistic Insights

Comparative Analysis with Structural Analogs

The table below compares this compound with related structures:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 3-Methyl-1-(methylamino)cyclohexane-1-carbonitrile | Enzyme inhibition (hypothetical) | Competitive binding at active sites |

| 4-Methyl-1-(methylamino)cyclohexane-1-carbonitrile | Not reported | Structural isomerism alters target affinity |

| Cyclohexanecarbonitrile derivatives | Antidepressant (preclinical) | Serotonin reuptake inhibition |

Applications in Pharmaceutical Research

Drug Discovery

The compound serves as a scaffold in medicinal chemistry for designing molecules with enhanced pharmacokinetic properties. Modifications to the cyclohexane ring or substituents can optimize:

-

Lipophilicity: Adjusting membrane permeability for central nervous system (CNS) targeting.

-

Metabolic Stability: Reducing susceptibility to hepatic degradation via cytochrome P450 enzymes.

Agrochemistry

Nitrile-containing compounds are employed in pesticide formulations. The methylamino group may enhance binding to insecticidal targets such as acetylcholinesterase.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume